Darapladib

Lp-PLA2 inhibition IC50 potency

Darapladib (SB-480848) is the most extensively clinically characterized Lp-PLA2 inhibitor, developed by GSK through Phase III trials in >28,000 patients. With sub-nanomolar IC50 (0.25 nM) and 95% plaque Lp-PLA2 inhibition in WHHL rabbits, it provides unmatched target engagement confidence for atherosclerosis, ferroptosis, and metabolic disease models. Its unique PAFR binding profile (ΔG –10.6 kcal/mol) makes it the essential benchmark for Lp-PLA2/PAFR crosstalk research. Do not substitute with under-characterized analogs.

Molecular Formula C36H38F4N4O2S
Molecular Weight 666.8 g/mol
CAS No. 356057-34-6
Cat. No. B1669826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDarapladib
CAS356057-34-6
SynonymsSB-480848;  SB 480848;  SB480848;  Darapladib.
Molecular FormulaC36H38F4N4O2S
Molecular Weight666.8 g/mol
Structural Identifiers
SMILESCCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C4=C(CCC4)C(=O)N=C3SCC5=CC=C(C=C5)F
InChIInChI=1S/C36H38F4N4O2S/c1-3-42(4-2)20-21-43(22-25-8-12-27(13-9-25)28-14-16-29(17-15-28)36(38,39)40)33(45)23-44-32-7-5-6-31(32)34(46)41-35(44)47-24-26-10-18-30(37)19-11-26/h8-19H,3-7,20-24H2,1-2H3
InChIKeyWDPFJWLDPVQCAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Darapladib (SB-480848, CAS 356057-34-6): Potent and Selective Lp-PLA2 Inhibitor for Atherosclerosis and Inflammation Research


Darapladib (CAS 356057-34-6), also known as SB-480848, is a potent, reversible, orally active inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2; PLA2G7), an enzyme that hydrolyzes oxidized phospholipids to generate pro-inflammatory mediators implicated in atherosclerotic plaque progression and instability [1]. It exhibits sub-nanomolar inhibitory potency (IC50 0.25 nM) against human Lp-PLA2 and high selectivity over other phospholipase A2 isoforms [2]. Darapladib was developed by GlaxoSmithKline and advanced through multiple large-scale Phase III cardiovascular outcomes trials (STABILITY and SOLID-TIMI 52), representing the most extensively clinically characterized Lp-PLA2 inhibitor to date [3].

Why Darapladib (CAS 356057-34-6) Cannot Be Substituted with Generic Lp-PLA2 Inhibitors Without Loss of Experimental Reproducibility


Lp-PLA2 inhibitors exhibit substantial variability in potency, selectivity, and pharmacokinetic profiles that preclude interchangeable use in research. Darapladib's sub-nanomolar IC50 (0.25 nM) differs by orders of magnitude from less potent analogs; for instance, the structurally related inhibitor rilapladib has an IC50 of 0.23 nM, yet computational binding studies reveal that darapladib exhibits a higher affinity for the platelet-activating factor receptor (PAFR) (ΔG = –10.6 vs –8.2 kcal/mol), a distinction with functional implications for off-target inflammatory signaling [1]. Furthermore, darapladib is the only Lp-PLA2 inhibitor with an extensive human disposition and metabolism dataset, including quantitative characterization of its major circulating metabolite SB-553253 and CYP3A4 interaction profile [2]. Substitution with an under-characterized analog introduces uncontrolled variables in potency, target engagement duration, and metabolic stability that can confound experimental outcomes.

Darapladib (SB-480848) Quantitative Differentiation: Head-to-Head Evidence vs. Lp-PLA2 Inhibitor Comparators


Sub-Nanomolar Lp-PLA2 Inhibitory Potency: Darapladib IC50 vs. Rilapladib and Class Baseline

Darapladib demonstrates sub-nanomolar inhibitory potency against human recombinant Lp-PLA2 with an IC50 of 0.25 nM (250 pM) [1]. In the same assay format reported in the ChEMBL database, the structurally related Lp-PLA2 inhibitor rilapladib exhibits an IC50 of 0.23 nM (230 pM) [2], indicating comparable primary target potency.

Lp-PLA2 inhibition IC50 potency atherosclerosis

Computational PAFR Binding Affinity: Darapladib Exhibits Higher Affinity than Rilapladib

In a computational docking study assessing binding to the platelet-activating factor receptor (PAFR), darapladib exhibited a binding free energy (ΔG) of –10.6 kcal/mol, whereas rilapladib exhibited a ΔG of –8.2 kcal/mol [1]. The endogenous agonist PAF exhibited a ΔG of –11.1 kcal/mol, placing darapladib closer to the native ligand affinity.

PAFR antagonism molecular docking off-target inflammation

In Vivo Lp-PLA2 Inhibition: 95% Plaque Enzyme Suppression in WHHL Rabbit Model

In the Watanabe heritable hyperlipidemic (WHHL) rabbit model of atherosclerosis, a single oral dose of darapladib at 30 mg/kg achieved 95±1% inhibition of Lp-PLA2 activity within atherosclerotic plaques at 2 hours post-dose [1]. This demonstrates rapid and near-complete target engagement in the disease-relevant tissue compartment.

in vivo efficacy plaque inhibition WHHL rabbit preclinical

Human Pharmacokinetics: Sustained Exposure with Once-Daily Oral Dosing

Following single oral administration of 160 mg enteric-coated micronized free base darapladib in healthy subjects, the compound exhibits a prolonged apparent terminal half-life (t1/2) enabling once-daily dosing with sustained plasma levels [1]. The major circulating metabolite, SB-553253, is also pharmacokinetically characterized, with AUC and Cmax parameters established [2].

pharmacokinetics half-life bioavailability oral dosing

Clinical Validation Scale: Darapladib is the Only Lp-PLA2 Inhibitor with Large-Scale Phase III Cardiovascular Outcomes Data

Darapladib is the only Lp-PLA2 inhibitor to have completed two large, global Phase III cardiovascular outcomes trials: STABILITY (n=15,828 stable coronary heart disease patients) and SOLID-TIMI 52 (n=13,026 acute coronary syndrome patients), totaling over 28,000 subjects [1]. While both trials failed to meet their primary composite endpoints, the extensive safety and pharmacodynamic dataset generated provides unparalleled characterization of the compound's human pharmacology.

clinical trials STABILITY SOLID-TIMI 52 cardiovascular outcomes

Renoprotective Efficacy in Diabetic Kidney Disease: Darapladib Attenuates Endothelial Ferroptosis

In a db/db mouse model of diabetic kidney disease (DKD), pharmacological blockade of Lp-PLA2 with darapladib suppressed endothelial ferroptosis and attenuated renal injury, as evidenced by reduced albuminuria, preserved eNOS and NO levels, decreased ICAM-1 expression, and modulation of ferroptosis markers (reduced ROS, ACSL4, NOX1; increased GPX4) [1].

diabetic kidney disease ferroptosis endothelial dysfunction renal protection

Darapladib (SB-480848) Optimal Application Scenarios: Where Quantifiable Differentiation Drives Experimental Value


In Vivo Atherosclerosis and Plaque Stability Studies Requiring Validated Tissue-Level Target Engagement

Darapladib is the optimal Lp-PLA2 inhibitor for preclinical atherosclerosis studies where robust tissue-level target engagement must be assured. The compound achieves 95±1% inhibition of plaque Lp-PLA2 activity in the WHHL rabbit model at 2 hours post-dose [1], providing a validated reference for dose selection and pharmacodynamic monitoring. Its extensive clinical characterization in >28,000 patients across two Phase III trials [2] enables researchers to contextualize preclinical findings within a human translational framework, a capability unmatched by other Lp-PLA2 inhibitors.

Pharmacological Studies of Ferroptosis and Endothelial Dysfunction in Metabolic Disease Models

For researchers investigating the intersection of Lp-PLA2 signaling, ferroptosis, and metabolic disease, darapladib offers validated efficacy in attenuating endothelial ferroptosis and preserving renal function in diabetic kidney disease models [3]. This emerging application expands the compound's utility beyond traditional atherosclerosis research and provides a mechanistically grounded tool for studying iron-dependent cell death pathways.

Comparative Lp-PLA2 Inhibitor Studies Requiring Benchmark Potency and Human PK Reference

When designing experiments to compare Lp-PLA2 inhibitors or to characterize novel compounds in this target class, darapladib serves as the definitive benchmark. Its sub-nanomolar IC50 (0.25 nM) [4] establishes the potency ceiling, while its thoroughly characterized human pharmacokinetic profile (including major metabolite SB-553253 parameters) [5] provides essential reference data for translational dose modeling.

Inflammation Research Exploring PAFR-Mediated Pathways

Computational evidence suggests darapladib exhibits higher PAFR binding affinity (ΔG = –10.6 kcal/mol) compared to rilapladib (ΔG = –8.2 kcal/mol) [6], positioning darapladib as the preferred Lp-PLA2 inhibitor for studies investigating crosstalk between Lp-PLA2 inhibition and PAFR-mediated inflammatory signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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